4-amino-2-phenyl-1,3-thiazole-5-carbonitrile
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Overview
Description
4-amino-2-phenyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-halo ketones with thiourea under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as ammonium 12-molybdophosphate or silica chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-phenyl-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-amino-2-phenyl-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-phenylthiazole: Similar structure but lacks the carbonitrile group.
4-amino-2-phenylthiazole: Similar structure but lacks the carbonitrile group.
2-phenyl-1,3-thiazole-5-carbonitrile: Similar structure but lacks the amino group.
Uniqueness
4-amino-2-phenyl-1,3-thiazole-5-carbonitrile is unique due to the presence of both the amino and carbonitrile groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
13820-17-2 |
---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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